molecular formula C16H16N2O B12901845 1-(2,3-Dihydrofuran-3-yl)-1,2-diphenylhydrazine CAS No. 142040-04-8

1-(2,3-Dihydrofuran-3-yl)-1,2-diphenylhydrazine

Cat. No.: B12901845
CAS No.: 142040-04-8
M. Wt: 252.31 g/mol
InChI Key: ZMBMMOLFQYTDFX-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrofuran-3-yl)-1,2-diphenylhydrazine is a chemical compound that combines the structural features of both hydrazine and dihydrofuran. Let’s break it down:

    Hydrazine: A well-known compound with the formula N₂H₄, hydrazine contains two nitrogen atoms connected by a single bond. It’s used in various applications, including rocket propellants and pharmaceuticals.

    Dihydrofuran: This cyclic ether has a five-membered ring containing four carbon atoms and one oxygen atom. It’s a versatile building block in organic synthesis.

Preparation Methods

Synthesis:: The synthetic route to prepare 1-(2,3-Dihydrofuran-3-yl)-1,2-diphenylhydrazine involves the Heck reaction of 2,5-dihydrofuran with various aryliodides. The reaction conditions typically use palladium catalysts and base. Depending on the substituents on the aryliodide, mono- or bifunctional monomers can be obtained.

Industrial Production:: While there isn’t a large-scale industrial production method specifically for this compound, its synthesis can be adapted for larger quantities. Researchers have explored its use in UV-curable coatings due to its rapid polymerization behavior .

Chemical Reactions Analysis

1-(2,3-Dihydrofuran-3-yl)-1,2-diphenylhydrazine can undergo various reactions:

    Oxidation: It can be oxidized to form hydrazones or other derivatives.

    Reduction: Reduction of the hydrazone moiety can yield the corresponding hydrazine.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common reagents include palladium catalysts, bases, and photoacid generators for cationic polymerization.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for novel materials.

    Biology: Potential use in drug discovery due to its unique structure.

    Medicine: Investigated for its pharmacological properties.

    Industry: UV-curable coatings and other polymer materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. its reactivity and unique structure suggest potential interactions with biological targets or pathways.

Comparison with Similar Compounds

While 1-(2,3-Dihydrofuran-3-yl)-1,2-diphenylhydrazine is relatively rare, it stands out due to its hybrid nature. Similar compounds include hydrazines, dihydrofurans, and hydrazones.

Properties

CAS No.

142040-04-8

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

1-(2,3-dihydrofuran-3-yl)-1,2-diphenylhydrazine

InChI

InChI=1S/C16H16N2O/c1-3-7-14(8-4-1)17-18(16-11-12-19-13-16)15-9-5-2-6-10-15/h1-12,16-17H,13H2

InChI Key

ZMBMMOLFQYTDFX-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CO1)N(C2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

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